molecular formula C7H7ClO B146294 3-Chlorobenzyl alcohol CAS No. 873-63-2

3-Chlorobenzyl alcohol

Cat. No. B146294
CAS RN: 873-63-2
M. Wt: 142.58 g/mol
InChI Key: ZSRDNPVYGSFUMD-UHFFFAOYSA-N
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Description

3-Chlorobenzyl alcohol is a chlorinated benzyl alcohol derivative that has been the subject of various studies due to its relevance in organic synthesis and potential biological activities. The compound has been synthesized and analyzed through different methods to understand its structural and chemical properties, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of chlorobenzyl alcohols, including 3-chlorobenzyl alcohol, can be achieved through different methods. One approach involves the reduction of o-chlorobenzaldehyde using potassium borohydride in a mixture of alcohol and water, yielding o-chlorobenzyl alcohol with a high efficiency of 95% under optimized conditions . Another method for synthesizing chlorinated organic compounds, which could be applicable to 3-chlorobenzyl alcohol, uses a catalytic system of InCl3 and chlorodimethylsilane in the presence of benzil, allowing for the selective chlorination of alcohols under mild conditions .

Molecular Structure Analysis

The molecular structure of chlorobenzyl alcohols has been extensively studied using various spectroscopic and computational techniques. For instance, the structural properties of 3,4-dichlorobenzyl alcohol have been investigated using Fourier transform Raman and infrared spectroscopy, complemented by ab initio and density functional theory calculations. These studies provide detailed insights into the vibrational frequencies, infrared intensities, and Raman scattering activities, which are crucial for understanding the molecular structure and behavior of the compound .

Chemical Reactions Analysis

Chlorobenzyl alcohols participate in various chemical reactions, which are essential for their application in organic synthesis. For example, the Knoevenagel condensation reaction has been used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate from 4-chlorobenzaldehyde, demonstrating the reactivity of chlorobenzyl derivatives in forming carbon-carbon double bonds . Additionally, chlorobenzyl protecting groups have been employed to stabilize glycosidic linkages in the synthesis of complex carbohydrates, indicating the utility of these groups in sensitive chemical environments .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-chlorobenzyl alcohol and related compounds have been characterized through various analytical methods. The study of 3-chloro-2,5-dihydroxybenzyl alcohol, a related compound, using quantum mechanical methods, provides insights into the electronic structures, vibrational spectra, and ionization energies, which are indicative of the functional group substitutions and their effects on the compound's properties . Additionally, the photochemistry of chlorobenzene in ethanol-water solutions sheds light on the reactivity of chlorinated benzene derivatives under UV irradiation, which could be relevant to the behavior of 3-chlorobenzyl alcohol in similar conditions .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry:

    • Results: Researchers obtain modified compounds with the desired 3-chlorobenzyl functionality, which can be further explored for drug development or other applications .
  • Electrochemical Alcohol-to-Aldehyde Conversion:

    • Results: Efficient conversion of 3-Chlorobenzyl alcohol to the corresponding aldehyde, which has applications in synthetic chemistry and industrial processes .
  • Pharmaceutical Intermediates:

    • Results: Researchers obtain intermediates that play a crucial role in the production of pharmaceuticals .
  • Pesticide and Agrochemical Development:

    • Results: Researchers achieve novel compounds with potential insecticidal or herbicidal properties .
  • Flavor and Fragrance Industry:

    • Results: Researchers obtain fragrance ingredients used in perfumes, cosmetics, and food flavorings .
  • Polymer Modification:

    • Results: Researchers achieve altered material properties, such as improved adhesion or hydrophobicity, in polymer-based materials .

Safety And Hazards

When handling 3-Chlorobenzyl alcohol, it’s important to avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation . In case of skin contact, wash off with soap and plenty of water . If inhaled, move the person into fresh air and give artificial respiration if necessary . If swallowed, rinse mouth with water .

properties

IUPAC Name

(3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRDNPVYGSFUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236273
Record name 3-Chlorobenzyl alcohol
Source EPA DSSTox
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorobenzyl alcohol

CAS RN

873-63-2
Record name 3-Chlorobenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=873-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzyl alcohol
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Record name 3-Chlorobenzyl alcohol
Source EPA DSSTox
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Record name 3-chlorobenzyl alcohol
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Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-iodobenzyl alcohol (0.537 g, 2.0 mmol) in THF (10 mL) was added to sodium hydride (88 mg of a 60% dispersion in mineral oil, 2.2 mmol) at 0° C. with stirring under nitrogen. After 5 min the mixture was cooled to −78° C. and n-butyl-lithium (2.5 M in hexanes, 1.66 mL, 4.15 mmol) was added over 6 min. After a further 5 min a solution of N-(4-methoxyphenyl)-N-(-2,2,2-trifluoroethylidene)amine (0.406 g, 2.0 mmol) in THF (2 mL) was added over 5 min. After a further 5 min the reaction was quenched with saturated ammonium chloride solution and the mixture was warmed to ambient temperature and partitioned between ethyl acetate and brine. The organic layer was dried (Na2SO4) and evaporated to a gum which was purified by chromatography on silica (eluting with 2% methanol/chloroform) to give N-{1-[4-chloro-2-(hydroxymethyl)phenyl]-2,2,2-trifluoroethyl}-N-(4-methoxyphenyl)amine as a 1:1.7 mixture with 3-chlorobenzyl alcohol (0.38 g) as a gum: MS 346.4 (M+1).
Quantity
0.537 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.66 mL
Type
reactant
Reaction Step Two
Quantity
0.406 g
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobenzyl alcohol
Reactant of Route 2
3-Chlorobenzyl alcohol
Reactant of Route 3
3-Chlorobenzyl alcohol
Reactant of Route 4
3-Chlorobenzyl alcohol
Reactant of Route 5
3-Chlorobenzyl alcohol
Reactant of Route 6
3-Chlorobenzyl alcohol

Citations

For This Compound
200
Citations
APW Arachchilage, Y Wang, F Wang - Theoretical Chemistry Accounts, 2011 - Springer
… A number of related benzene derivatives such as chlorobenzene, 3-chlorobenzyl alcohol, hydroquinone and chlorohydroquinone are also studied, in order to assist our understanding …
Number of citations: 5 link.springer.com
R Saharan - Journal of the Indian Chemical Society, 2022 - Elsevier
… 2-Chlorobenzyl alcohol, 3-Chlorobenzyl alcohol, 4-Chlorobenzyl … 2-Chlorobenzyl alcohol, 3-Chlorobenzyl alcohol, 4-… (2-Chlorobenzyl alcohol, 3-Chlorobenzyl alcohol, 4-Chlorobenzyl …
Number of citations: 0 www.sciencedirect.com
IM Gordon, H Maskill - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
… analysis of standard solutions of pure 3-chlorobenzyl alcohol in aqueous methanol by high … to give the absolute yields of the 3-chlorobenzyl alcohol product. In the solvolysis of the …
Number of citations: 4 pubs.rsc.org
NA Silk, JO Lay Jr, CN Martin - Biochemical pharmacology, 1989 - Elsevier
… The NMR spectra of adduct I, formed either by reaction of MOCA-NHOH or N-hydroxy-camino3-chlorobenzyl alcohol with DNA, were identical and details are presented in Table 1. …
Number of citations: 31 www.sciencedirect.com
M Sarkheil, M Lashanizadegan - Applied Organometallic …, 2017 - Wiley Online Library
… the oxidation of various alkenes (styrene, α-methylstyrene, cyclooctene, cyclohexene and norbornene) and alcohols (benzyl alcohol, 3-methoxybenzyl alcohol, 3-chlorobenzyl alcohol, …
Number of citations: 31 onlinelibrary.wiley.com
DG Crosby, E Leitis - Journal of Agricultural and Food Chemistry, 1969 - ACS Publications
… acid, phenylacetic acid, 3-chlorobenzyl alcohol, and 3-hydroxybenzyl alcohol were … Neither 3-chlorotoluene, 3-chlorobenzaldehyde, nor 3-chlorobenzyl alcohol was detected in …
Number of citations: 38 pubs.acs.org
KR Kaderlik, G Talaska, DG DeBord, AM Osorio… - … , biomarkers & prevention …, 1993 - AACR
… revealed the presence of a single, major DNA adduct that cochromatographed with the major N-hydroxy-MOCA-DNA adduct, N-(deoxyadenosin-8-yl)-4-amino-3-chlorobenzyl alcohol, …
Number of citations: 75 aacrjournals.org
X Peng, H Taki, S Komukai, M Sekine, K Kanoh… - Applied microbiology …, 2006 - Springer
… had the ability to biotransform a wide variety of aromatic alcohols, ie, 2-hydroxymethyl-6-methylnaphthalene, 2-hydroxymethylnaphthalene, xylene-α,α’-diol, 3-chlorobenzyl alcohol, and …
Number of citations: 20 link.springer.com
A Long, P James, OP Ward - Biotechnology and …, 1989 - sciencemadness.org
… 3-chlorobenzyl alcohol … benzyl alcohol 2-methylbenzyl alcohol 3-methylbenzyl alcohol 4-methylbenzyl alcohol 2-chlorobenzyl alcohol 3-chlorobenzyl alcohol 4-chlorobenzyl alcohol 2-…
Number of citations: 62 sciencemadness.org
BR Genthner, GT Townsend… - Applied and …, 1997 - Am Soc Microbiol
… The concentration of 3-chlorobenzyl alcohol declined slightly (20 M), and an intermediate … We did not detect 3-chlorobenzoate, 3-chlorobenzyl alcohol, benzaldehyde, or benzoate as …
Number of citations: 24 journals.asm.org

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